8-Lavandulylkaempferol
Overview
Description
8-Lavandulylkaempferol is a flavonoid compound isolated from the roots of the plant Sophora flavescens, which belongs to the Leguminosae family . This compound is characterized by the presence of a lavandulyl group at the 8th position of the kaempferol backbone . It exhibits various biological activities, including antioxidant, cytotoxic, and radical scavenging properties .
Mechanism of Action
Target of Action
8-Lavandulylkaempferol primarily targets aldehyde reductase and acetylcholinesterase . Aldehyde reductase is an enzyme involved in the metabolism of glucose and the detoxification of aldehydes, while acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft.
Mode of Action
This compound acts as an inhibitor of both aldehyde reductase and acetylcholinesterase . By inhibiting these enzymes, it interferes with their normal function. For aldehyde reductase, this means disrupting glucose metabolism and aldehyde detoxification. For acetylcholinesterase, this results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of aldehyde reductase by this compound affects the polyol pathway , a two-step process that converts glucose to fructose. This pathway is implicated in diabetic complications, so inhibiting it could have therapeutic benefits . The inhibition of acetylcholinesterase leads to an increase in acetylcholine, affecting cholinergic neurotransmission .
Result of Action
This compound exhibits antioxidant activity and cytotoxic activity against the KB epidermoid carcinoma cell line . Its antioxidant activity is likely due to its ability to scavenge free radicals , while its cytotoxic activity may be related to its interference with cellular metabolism and signaling .
Biochemical Analysis
Biochemical Properties
8-Lavandulylkaempferol is a full agonist of the GLP-1 receptor and shares 97% of its amino acid sequence identity with human GLP-1 . Unlike human GLP-1, however, this compound binds reversibly to serum albumin, and thus has increased resistance to enzymatic degradation and a longer half-life .
Cellular Effects
This compound exhibits cytotoxic activity against the KB epidermoid carcinoma cell line with an IC50 of 15.1 μg/mL . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.
Molecular Mechanism
This compound is known to interfere with the action of aldehyde reductase (EC 1.1.1.21), an enzyme involved in the metabolism of glucose . This suggests that this compound may have potential therapeutic applications in the treatment of diabetes.
Metabolic Pathways
This compound is involved in the metabolism of glucose, as it interferes with the action of aldehyde reductase (EC 1.1.1.21) . This suggests that this compound may have potential therapeutic applications in the treatment of diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Lavandulylkaempferol is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of organic solvents such as ethanol or chloroform to extract the compound from the plant material . The extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from Sophora flavescens .
Chemical Reactions Analysis
Types of Reactions: 8-Lavandulylkaempferol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonoid to its corresponding dihydroflavonoid.
Substitution: The lavandulyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids.
Scientific Research Applications
8-Lavandulylkaempferol has several scientific research applications:
Comparison with Similar Compounds
Kaempferol: The parent compound of 8-Lavandulylkaempferol, lacking the lavandulyl group.
Quercetin: Another flavonoid with similar antioxidant properties but different structural features.
Luteolin: A flavonoid with anti-inflammatory and antioxidant activities, structurally similar to kaempferol.
Uniqueness: this compound is unique due to the presence of the lavandulyl group, which enhances its lipophilicity and bioactivity compared to its non-prenylated counterparts . This structural modification increases its potential for therapeutic applications, particularly in targeting cancer cells and oxidative stress-related conditions .
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-16(14(3)4)11-18-19(27)12-20(28)21-22(29)23(30)24(31-25(18)21)15-7-9-17(26)10-8-15/h5,7-10,12,16,26-28,30H,3,6,11H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJJIYPLHFCLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C(=C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 8-lavandulylkaempferol a potential therapeutic candidate for Alzheimer's disease?
A1: this compound demonstrates promising inhibitory activity against key enzymes implicated in Alzheimer's disease. Research indicates that it inhibits both butyrylcholinesterase and acetylcholinesterase, with IC₅₀ values of 7.10 and 8.11 μM, respectively []. This dual inhibition, alongside its ability to inhibit BACE1 (β-site amyloid precursor protein cleaving enzyme 1) [], suggests potential in mitigating the progression of Alzheimer's disease. The presence of the lavandulyl group appears to play a significant role in its cholinesterase inhibitory activity [].
Q2: How does the structure of this compound contribute to its biological activity?
A2: this compound is a prenylated flavonoid. Its structure, specifically the prenyl group and its classification as a flavonol, contributes significantly to its BACE1 inhibitory activity []. Studies have shown that the presence of both the prenyl and lavandulyl groups influences its activity against various enzymes. The 3-hydroxyl group present in its structure also appears to contribute to its inhibitory activity toward advanced glycation endproduct (AGE) formation [].
Q3: Beyond Alzheimer's disease, what other therapeutic potential does this compound hold?
A3: this compound exhibits potent inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications []. This, coupled with its inhibitory activity against AGE formation, suggests its potential as a therapeutic agent for managing diabetic complications and related diseases [].
Q4: Where can this compound be found naturally?
A4: this compound has been isolated from the roots of Sophora flavescens, a plant traditionally used in herbal medicine []. This natural source makes it a potentially valuable candidate for developing novel therapeutic agents derived from natural products.
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